2-(3-Methylphenoxy)-1,3,5-trinitrobenzene
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Overview
Description
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO2) attached to a benzene ring, along with a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1,3,5-trinitrobenzene typically involves the nitration of 2-(3-Methylphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with three nitro groups attached to a toluene ring.
2,4-Dinitrophenol (DNP): A compound with two nitro groups attached to a phenol ring.
2,4,6-Trinitrophenol (Picric Acid): A compound with three nitro groups attached to a phenol ring.
Uniqueness
2-(3-Methylphenoxy)-1,3,5-trinitrobenzene is unique due to the presence of the 3-methylphenoxy group, which imparts different chemical and physical properties compared to other nitroaromatic compounds
Properties
CAS No. |
74534-05-7 |
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Molecular Formula |
C13H9N3O7 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-8-3-2-4-10(5-8)23-13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3 |
InChI Key |
SOOCRHXNGMCZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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